2-Bromoisonicotinic acid

Suzuki-Miyaura coupling Palladium catalysis Cross-coupling

Select 2-bromoisonicotinic acid for regiospecific cross-coupling: the 2-bromo substitution ortho to the pyridine nitrogen provides a unique oxidative addition handle, validated in Suzuki-Miyaura reactions with arylboronic acids using Pd(0)/K3PO4. The free carboxylic acid at the 4-position enables direct amide coupling with aliphatic and aromatic amines (Weinreb amide formation, 70% yield with EDCI/HOBt). Unlike 3-bromo or 5-bromo isomers, this regioisomer has documented cross-coupling utility and well-characterized crystal structure (monoclinic P21/c). Avoid failed syntheses: verify your isomer selection.

Molecular Formula C6H4BrNO2
Molecular Weight 202.01 g/mol
CAS No. 66572-56-3
Cat. No. B184069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoisonicotinic acid
CAS66572-56-3
Molecular FormulaC6H4BrNO2
Molecular Weight202.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)Br
InChIInChI=1S/C6H4BrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
InChIKeyYBTKGKVQEXAYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoisonicotinic Acid CAS 66572-56-3: Structure, Properties, and Procurement Baseline


2-Bromoisonicotinic acid (2-bromopyridine-4-carboxylic acid, CAS 66572-56-3) is a halogenated pyridine carboxylic acid with molecular formula C6H4BrNO2 and molecular weight 202.01 g/mol . The compound exists as a white to off-white crystalline solid with a melting point range of 229-231°C and predicted boiling point of 447.2°C at 760 mmHg [1]. The bromine substituent at the 2-position ortho to the pyridine nitrogen creates a unique electronic environment, with a predicted pKa of 2.98 ± 0.10 for the carboxylic acid group [1]. The compound crystallizes in the monoclinic P21/c space group with unit cell parameters a = 11.9715 Å, b = 7.5753 Å, c = 7.4498 Å, β = 102.302°, and V = 660.09 ų at 150 K [2]. This compound serves as a versatile building block in organic synthesis, medicinal chemistry, and materials science, with its 2-bromo substitution pattern conferring distinct reactivity profiles compared to other bromoisonicotinic acid regioisomers and derivatives [3].

Why Generic Substitution of 2-Bromoisonicotinic Acid with Other Bromopyridine Carboxylic Acids Compromises Synthetic Outcomes


Bromopyridine carboxylic acids exhibit position-dependent reactivity that precludes simple substitution. The 2-bromo substitution in 2-bromoisonicotinic acid places the bromine atom ortho to the pyridine nitrogen, creating a distinct electronic and steric environment compared to 3-bromo or 5-bromo regioisomers, as well as compared to 2-bromonicotinic acid (where the carboxylic acid is at the 3-position rather than the 4-position) . The carboxylic acid group at the 4-position (para to the nitrogen) further differentiates this scaffold from nicotinic acid derivatives. Cross-coupling reactions, particularly Suzuki-Miyaura couplings, demonstrate that the regiochemistry of bromine substitution directly affects both reaction yields and product selectivity profiles [1]. Additionally, the crystal packing and hydrogen-bonding networks differ fundamentally between regioisomers, as established by single-crystal X-ray diffraction studies of 2-bromoisonicotinic acid versus 3-bromoisonicotinic acid coordination complexes [2]. For procurement decisions, selecting the incorrect bromoisonicotinic acid isomer can lead to failed syntheses, altered biological activity in target compounds, or incompatible coordination geometry in metal-organic framework applications .

Quantitative Differentiation of 2-Bromoisonicotinic Acid: Head-to-Head Comparisons with Structural Analogs and Functional Alternatives


Cross-Coupling Reactivity: Suzuki-Miyaura Performance of 2-Bromoisonicotinic Acid versus 3-Bromoisonicotinic Acid

2-Bromoisonicotinic acid demonstrates efficient participation in Suzuki-Miyaura cross-coupling (SMC) reactions for the synthesis of (S)-2-aryl-N-(1-phenylethylisonicotinamide) derivatives. The reaction employs 2-bromoisonicotinic acid as the aryl bromide substrate, reacting with arylboronic acids under palladium(0) catalysis with K3PO4 as base [1]. The successful production of derivatives (5a-f) confirms the compound's viability as a coupling partner. In contrast, 3-bromoisonicotinic acid (CAS 13959-02-9) is primarily documented for applications in metal-organic framework (MOF) synthesis as a ligand rather than as a cross-coupling substrate . The ortho-bromine positioning relative to the pyridine nitrogen in 2-bromoisonicotinic acid creates distinct electronic properties that influence oxidative addition rates in palladium-catalyzed couplings compared to the meta-bromine in 3-bromoisonicotinic acid.

Suzuki-Miyaura coupling Palladium catalysis Cross-coupling

Carboxylic Acid Esterification: 2-Bromoisonicotinic Acid Conversion to Methyl Ester versus Direct Methyl Ester Procurement

2-Bromoisonicotinic acid can be quantitatively converted to methyl 2-bromoisonicotinate via acid-catalyzed esterification. Under conditions of methanol solvent with sulfuric acid (0.50 mL, 9.4 mmol) at 80°C for 1 hour followed by extended stirring, the reaction yields the methyl ester product in 77% isolated yield (4.14 g from 5.00 g, 24.8 mmol starting material) [1]. The target compound (free acid) demonstrates a pKa of 2.98 ± 0.10 [2] and LogP of 1.39 , whereas methyl 2-bromoisonicotinate exhibits a higher calculated XLogP3 of 1.6 and lacks the hydrogen bond donor capacity (HBD count: 0 versus 1 for the free acid) [3]. This difference in physicochemical properties affects solubility profiles and downstream reaction compatibility.

Esterification Carboxylic acid derivatization Synthetic intermediate

Amide Bond Formation: 2-Bromoisonicotinic Acid Coupling Efficiency with Amine Partners

2-Bromoisonicotinic acid undergoes efficient amide bond formation under standard carbodiimide coupling conditions. Reaction with (S)-1-phenylethaneamine in the presence of pyridine and TiCl4 yields 2-bromo-N-(1-phenylethyl)isonicotinamide (3) as a key intermediate [1]. In a separate amidation protocol using EDC·HCl and DMAP, 2-bromoisonicotinic acid (1.4 g, 6.93 mmol) coupled with 3-(trifluoromethyl)benzylamine (1.0 g, 5.71 mmol) yields the corresponding amide product in 59% isolated yield (1.2 g) after silica gel chromatography [2]. The Weinreb amide derivative was also prepared in 70% yield (4.56 g from 5.40 g, 26.7 mmol starting acid) using EDCI/HOBt coupling with N,O-dimethylhydroxylamine hydrochloride [3]. These demonstrated coupling yields establish the compound's reliability as a carboxylic acid building block for amide bond construction.

Amide coupling Peptide coupling Medicinal chemistry

Crystal Structure and Solid-State Properties: 2-Bromoisonicotinic Acid versus 3-Bromoisonicotinic Acid Coordination Behavior

Single-crystal X-ray diffraction analysis reveals that 2-bromoisonicotinic acid crystallizes in the monoclinic P21/c space group with unit cell parameters a = 11.9715(14) Å, b = 7.5753(7) Å, c = 7.4498(8) Å, β = 102.302(4)°, V = 660.09(12) ų, Z = 4 at 150(2) K [1]. The crystal structure confirms the molecular geometry with the bromine atom positioned ortho to the pyridine nitrogen and para to the carboxylic acid group. In contrast, coordination complexes of 3-bromoisonicotinic acid with Cd(II) form triclinic P1̄ crystals with significantly different coordination modes, including μ2- and μ3-bridging geometries utilizing both the pyridine nitrogen and carboxylic oxygen atoms [2]. The 2-bromo regioisomer's crystal packing and hydrogen-bonding network differ fundamentally from the 3-bromo analog, as evidenced by the distinct space groups and unit cell parameters.

Crystal engineering X-ray crystallography Solid-state chemistry

Commercial Availability and Specification Consistency: 2-Bromoisonicotinic Acid versus Methyl Ester Derivative

2-Bromoisonicotinic acid is commercially available from multiple established vendors with consistent quality specifications. The compound is offered at ≥97-98% purity (HPLC) as a crystalline powder or crystals with melting point ranges of 229-231°C or 212.0-222.0°C depending on the vendor's analytical method . Recommended storage conditions include keeping the material cold (≤4°C) in sealed containers protected from light [1]. In comparison, the methyl ester derivative (methyl 2-bromoisonicotinate, CAS 26156-48-9) is also commercially available but with different physical properties including lower melting point (35-36°C) and distinct solubility profile due to the absence of the carboxylic acid hydrogen bond donor [2]. The free acid form provides greater versatility for subsequent derivatization without requiring deprotection steps.

Procurement Quality specifications Commercial availability

Optimal Procurement and Application Scenarios for 2-Bromoisonicotinic Acid Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for Isonicotinamide-Derived Bioactive Compounds

For medicinal chemistry programs synthesizing aryl-substituted isonicotinamide derivatives via palladium-catalyzed cross-coupling, 2-bromoisonicotinic acid serves as a validated aryl bromide substrate. The compound successfully participates in SMC reactions with arylboronic acids using Pd(0) catalysis and K3PO4 base, enabling the construction of (S)-2-aryl-N-(1-phenylethylisonicotinamide) libraries for biological screening [1]. The 2-bromo substitution pattern provides the necessary oxidative addition handle while the carboxylic acid group allows for downstream amide coupling or retention as a pharmacophore element. This application scenario is supported by the demonstrated coupling viability and amidation efficiency established in Section 3, making 2-bromoisonicotinic acid preferable to 3-bromoisonicotinic acid which lacks documented cross-coupling utility [1].

Amide Bond Formation for Targeted Library Synthesis

When the synthetic objective requires construction of diverse amide libraries from a common isonicotinic acid scaffold, 2-bromoisonicotinic acid provides reliable coupling efficiency with both aliphatic and aromatic amines. The compound has been successfully coupled with (S)-1-phenylethaneamine using pyridine/TiCl4 activation [1], with 3-(trifluoromethyl)benzylamine using EDC/DMAP to yield 59% isolated product , and with N,O-dimethylhydroxylamine using EDCI/HOBt to yield 70% of the Weinreb amide [2]. These validated protocols demonstrate that the 2-bromo substitution does not impede amide bond formation, enabling parallel synthesis strategies where the bromine handle is retained for subsequent diversification or orthogonal functionalization.

Crystal Engineering and Solid-State Materials Design

For researchers designing crystalline materials, metal-organic frameworks, or studying solid-state packing phenomena, 2-bromoisonicotinic acid offers a well-characterized crystal structure with definitive unit cell parameters (monoclinic P21/c, a = 11.9715 Å, b = 7.5753 Å, c = 7.4498 Å, β = 102.302°, V = 660.09 ų) [1]. This structural information enables computational prediction of packing motifs and rational design of co-crystals or salts. The distinct crystal packing compared to the 3-bromo regioisomer (which forms triclinic coordination complexes) means that substitution with alternative bromoisonicotinic acids would yield fundamentally different solid-state architectures. This scenario is particularly relevant for pharmaceutical co-crystal development and materials science applications where predictable intermolecular interactions are essential.

Multi-Step Synthesis Requiring Carboxylic Acid Functional Handle Retention

When synthetic routes require retention of the carboxylic acid functionality through multiple steps before final derivatization, procurement of 2-bromoisonicotinic acid rather than its ester derivatives is optimal. The free acid can be esterified in-house as needed (77% yield to methyl ester using H2SO4/MeOH) [1], whereas starting from the ester would require hydrolysis to access the free acid, adding a synthetic step and potential for bromine displacement under basic conditions. The free acid's higher melting point (229-231°C) and crystalline solid form also facilitate precise weighing and long-term storage at -20°C to 4°C without the handling challenges associated with low-melting esters. This scenario applies to complex natural product synthesis, pharmaceutical intermediate preparation, and any multi-step sequence where the carboxylic acid must be temporarily protected from undesired side reactions.

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